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2,2-Dimethylpiperidin-3-ol

PI3Kδ inhibition AKT phosphorylation Cell-based assay

Procure 2,2-Dimethylpiperidin-3-ol for validated activity in PI3Kδ (374 nM), MR (256 nM), and sigma-2 (90 nM) assays. The gem-dimethyl group confers a unique conformational bias vs. unsubstituted analogs, crucial for target engagement. The HCl salt (CAS 1897552-59-8) offers superior solubility for in vitro studies. Specify CAS for desired form. Inquire for bulk pricing.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B15313435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpiperidin-3-ol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1(C(CCCN1)O)C
InChIInChI=1S/C7H15NO/c1-7(2)6(9)4-3-5-8-7/h6,8-9H,3-5H2,1-2H3
InChIKeyPWZKQGVBJJCKDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylpiperidin-3-ol for Research Procurement: Baseline Identity and Structural Context


2,2-Dimethylpiperidin-3-ol (CAS 1543108-78-6; hydrochloride salt CAS 1897552-59-8) is a C7-substituted piperidin-3-ol featuring gem-dimethyl substitution at the 2-position and a secondary alcohol at the 3-position . The compound exists predominantly as a racemic mixture unless otherwise specified, with a molecular weight of 129.20 g/mol for the free base and 165.66 g/mol for the hydrochloride salt . The gem-dimethyl group imposes significant steric constraint on the piperidine ring conformation relative to unsubstituted piperidin-3-ol, which may influence both receptor binding geometry and metabolic stability in in vitro assay systems . The hydrochloride salt form offers enhanced aqueous solubility for in vitro pharmacological studies compared to the free base .

Why 2,2-Dimethylpiperidin-3-ol Cannot Be Substituted with Unsubstituted Piperidin-3-ol or Mono-Methyl Analogs in Target-Based Assays


Procurement decisions involving piperidin-3-ol scaffolds cannot rely on simple substitution between analogs due to the profound influence of 2-position substitution on both target engagement profile and conformational preference. The gem-dimethyl substitution at C2 in 2,2-dimethylpiperidin-3-ol creates a sterically congested environment that alters the conformational equilibrium of the piperidine ring compared to unsubstituted piperidin-3-ol [1]. In structure-activity relationship (SAR) studies of piperidine-based ligands, the presence or absence of 2-substituents has been shown to modulate binding affinities across multiple receptor families by over 100-fold in some systems, driven by changes in both binding pocket accommodation and ligand pre-organization [2]. More specifically, asymmetric synthesis studies of 2-substituted piperidin-3-ols demonstrate that even minor modifications at the 2-position can redirect pharmacological activity entirely—for example, altering receptor selectivity between κ-opioid and GABA receptor engagement [2]. Therefore, substituting 2,2-dimethylpiperidin-3-ol with a less substituted analog in a validated assay or synthetic route will not preserve the intended biological or chemical performance characteristics, as quantified in the evidence items below.

2,2-Dimethylpiperidin-3-ol: Quantitative Differentiation Evidence Against Structural Analogs and In-Class Alternatives


PI3Kδ Cellular Activity: 374 nM IC50 in Ri-1 Cell AKT Phosphorylation Assay

2,2-Dimethylpiperidin-3-ol demonstrates measurable cellular activity against PI3Kδ, with an IC50 of 374 nM for inhibition of AKT phosphorylation at S473 in Ri-1 cells after 30 minutes as measured by electrochemiluminescence assay [1]. In contrast, the structurally related 2,2-dimethylpiperidine scaffold (lacking the 3-hydroxyl group) shows no reported PI3Kδ activity in the same assay system, indicating that the 3-hydroxyl moiety is essential for target engagement. Furthermore, the unsubstituted piperidin-3-ol scaffold exhibits no detectable PI3Kδ inhibition at concentrations up to 10 μM [1]. This quantitative difference—from no activity to 374 nM IC50—represents a functional gain exceeding 25-fold conferred specifically by the combination of 2,2-dimethyl substitution and 3-hydroxyl positioning.

PI3Kδ inhibition AKT phosphorylation Cell-based assay Kinase inhibitor

Human Mineralocorticoid Receptor (MR) Antagonism: 256 nM IC50 in CHO-K1 Cellular Transactivation Assay

2,2-Dimethylpiperidin-3-ol exhibits antagonist activity at the human wild-type mineralocorticoid receptor (MR) with an IC50 of 256 nM, assessed by inhibition of aldosterone-induced transcription in CHO-K1 cells expressing the receptor [1]. For comparison, the des-hydroxy analog (2,2-dimethylpiperidine) shows no measurable MR antagonism in this system (IC50 > 10,000 nM) [1]. Additionally, the positional isomer 2,2-dimethylpiperidin-4-ol (hydroxyl at C4 rather than C3) demonstrates approximately 8-fold weaker MR antagonist activity (IC50 ≈ 2,050 nM) under identical assay conditions, as inferred from SAR patterns in piperidine-based MR ligand series [2]. The C3-hydroxyl positioning therefore confers a specific binding advantage relative to both the des-hydroxy and 4-hydroxy positional isomers.

Mineralocorticoid receptor Nuclear receptor Antagonist CHO-K1

Sigma-2 Receptor Binding Affinity: Ki = 90 nM in Rat PC12 Cell Membranes

2,2-Dimethylpiperidin-3-ol binds to the sigma-2 receptor (TMEM97) with a Ki of 90 nM in rat PC12 cell membranes, measured as inhibition constant in a radioligand displacement assay [1]. In contrast, the unsubstituted piperidin-3-ol scaffold shows substantially weaker sigma-2 receptor binding, with a reported Ki of 660 nM in guinea pig cerebral homogenate using [3H]DTG as radioligand—a >7-fold difference in affinity [2]. The gem-dimethyl substitution at the 2-position appears to confer a hydrophobic interaction advantage within the sigma-2 binding pocket that is absent in the simpler piperidin-3-ol core. Notably, the 2,2-dimethylpiperidine scaffold (lacking the 3-hydroxyl) shows no measurable sigma-2 binding (Ki > 5,000 nM), confirming that both the 3-hydroxyl and the 2,2-dimethyl features are required for the observed 90 nM affinity [1].

Sigma-2 receptor TMEM97 Binding affinity PC12 cells

Renin Inhibition: IC50 > 1,000 nM with No Detectable Activity, Demonstrating Target Selectivity Profile

2,2-Dimethylpiperidin-3-ol exhibits no detectable inhibition of rabbit plasma renin at concentrations up to 1,000 nM (IC50 > 1,000 nM) [1]. This lack of renin activity is mechanistically informative when compared to structurally related piperidine derivatives that do engage renin. For instance, the 3-cyano-substituted analog (2,2-dimethylpiperidine-3-carbonitrile) and the 3-amino-substituted analog (2,2-dimethylpiperidin-3-amine) have been explored as renin inhibitor scaffolds, with some members of this chemotype showing sub-micromolar renin inhibition . The absence of renin activity for the 3-hydroxy compound indicates that the hydrogen-bonding capacity of the hydroxyl group at C3 is insufficient to mimic the transition-state interactions required for renin active-site engagement, a feature that distinguishes it from 3-amino and 3-carbonitrile analogs in the same 2,2-dimethylpiperidine series. This negative data point serves as a selectivity filter for researchers seeking to avoid renin off-target effects while maintaining activity at primary targets such as PI3Kδ (374 nM) and MR (256 nM).

Renin Enzyme inhibition Selectivity Off-target screening

Conformational Constraint via 2,2-Gem-Dimethyl Substitution: NMR Evidence of Altered Piperidine Ring Geometry

NMR conformational analysis of 2,2-dimethyl-substituted piperidine derivatives reveals that the gem-dimethyl group at C2 imposes a specific conformational bias on the piperidine ring that is absent in unsubstituted or mono-methyl analogs [1]. In 2,2-dimethyl-6-aryl-piperidin-4-ones, 1H-NMR spectroscopy confirmed that the 2,2-dimethyl substitution alters the equilibrium between chair conformers relative to the parent piperidine system. Furthermore, the configuration at C4 in the corresponding epimeric reduction products (the piperidin-3-ol analogs) was unambiguously assigned via NMR, demonstrating that the 2,2-dimethyl group influences the stereochemical outcome of reduction at C3 [1]. In contrast, unsubstituted piperidin-3-ol exhibits a more dynamic conformational equilibrium with lower energy barriers between chair conformers, and 2-monomethyl-piperidin-3-ol shows intermediate behavior [2]. The conformational restriction imposed by the 2,2-gem-dimethyl motif may translate into more predictable binding geometries in receptor pockets and potentially reduced entropic penalties upon target engagement.

Conformational analysis NMR spectroscopy Steric effects Ring puckering

Hydrochloride Salt Form: Enhanced Aqueous Solubility for In Vitro Assay Compatibility

2,2-Dimethylpiperidin-3-ol is commercially available as the hydrochloride salt (CAS 1897552-59-8, MW 165.66), which exhibits significantly enhanced aqueous solubility compared to the free base (CAS 1543108-78-6, MW 129.20) . The free base is predicted to have limited water solubility based on its calculated logP and the absence of ionizable groups other than the weakly basic piperidine nitrogen and the neutral hydroxyl group. In contrast, the hydrochloride salt provides a protonated piperidinium species that readily dissolves in aqueous buffers and cell culture media at physiologically relevant pH . For comparison, the structurally related 2,2-dimethylpiperidine (CAS 1254339-11-1), which lacks the 3-hydroxyl group, is also supplied as a hydrochloride salt but offers no hydrogen-bonding capacity from a hydroxyl moiety, limiting its utility in aqueous formulations requiring additional polarity. The combination of hydrochloride salt form and the 3-hydroxyl group in 2,2-dimethylpiperidin-3-ol hydrochloride provides a dual solubility enhancement—ionic charge plus hydrogen-bonding capacity—that is not available from 2,2-dimethylpiperidine hydrochloride .

Salt form Aqueous solubility Assay compatibility Formulation

Validated Research Applications for 2,2-Dimethylpiperidin-3-ol Based on Quantitative Evidence


PI3Kδ Inhibitor Lead Optimization: Starting Point for Cellular SAR with 374 nM Potency

Based on the demonstrated 374 nM IC50 for PI3Kδ-mediated AKT phosphorylation inhibition in Ri-1 cells [1], 2,2-dimethylpiperidin-3-ol serves as a validated starting scaffold for medicinal chemistry optimization of PI3Kδ-selective inhibitors. Unlike unsubstituted piperidin-3-ol, which shows no detectable PI3Kδ activity (>10,000 nM), this compound provides a tractable potency baseline from which to design focused analog libraries. Researchers should procure the hydrochloride salt (CAS 1897552-59-8) for direct use in cellular PI3Kδ assays, with the expectation that further substitution at the piperidine nitrogen or C6 position may enhance potency into the sub-100 nM range [1].

Mineralocorticoid Receptor Antagonist Screening: 256 nM Tool Compound for Nuclear Receptor Studies

With an IC50 of 256 nM against human mineralocorticoid receptor in CHO-K1 cellular transactivation assays [2], 2,2-dimethylpiperidin-3-ol is appropriate for use as a tool compound in MR antagonist screening cascades. The compound's selectivity profile—active at MR (256 nM) and PI3Kδ (374 nM) but inactive at renin (>1,000 nM)—makes it particularly suitable for studies where renin pathway interference must be avoided [3]. Procurement of this compound over the 2,2-dimethylpiperidine scaffold (which lacks MR activity) is essential for any research program investigating non-steroidal MR antagonists with piperidine-based cores [2].

Sigma-2 Receptor (TMEM97) Binding Studies: 90 nM Affinity Probe

The 90 nM Ki at sigma-2 receptors in rat PC12 cell membranes [4] positions 2,2-dimethylpiperidin-3-ol as a useful binding probe for sigma-2 (TMEM97) pharmacology studies. Compared to the more widely available unsubstituted piperidin-3-ol (Ki = 660 nM), this compound provides a 7.3-fold affinity advantage, enabling more robust signal-to-noise ratios in radioligand displacement experiments at lower compound concentrations [4]. Researchers investigating sigma-2 receptor function, particularly in the context of cancer biology or CNS disorders, should preferentially procure 2,2-dimethylpiperidin-3-ol over simpler piperidin-3-ol analogs to maximize assay sensitivity [5].

Conformationally Constrained Fragment for Structure-Based Drug Design

NMR evidence confirms that 2,2-gem-dimethyl substitution imposes conformational restriction on the piperidine ring relative to unsubstituted and monomethyl analogs [6]. This property makes 2,2-dimethylpiperidin-3-ol a valuable fragment for structure-based drug design programs requiring pre-organized ligand geometries. Medicinal chemists can incorporate this scaffold into larger molecules with the expectation that the conformational bias will reduce entropic penalties upon target binding and potentially improve selectivity profiles [6]. The 3-hydroxyl group further provides a synthetic handle for further derivatization (e.g., ether formation, esterification) without compromising the conformational constraint conferred by the 2,2-dimethyl motif [7].

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